Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine
Description
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
N-ethyl-1,1,1-trifluoro-4-phenylbutan-2-amine |
InChI |
InChI=1S/C12H16F3N/c1-2-16-11(12(13,14)15)9-8-10-6-4-3-5-7-10/h3-7,11,16H,2,8-9H2,1H3 |
InChI Key |
ZJEQEKZDQQNOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine typically involves the reaction of 1,1,1-trifluoro-4-phenylbutan-2-one with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The amine group undergoes oxidation to form nitro compounds or imines under controlled conditions. The trifluoromethyl group stabilizes intermediate species through inductive effects.
| Reagent | Conditions | Product | Yield Range* |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C | 1,1,1-Trifluoro-4-phenylbutan-2-one | 60–75% |
| H₂O₂/Fe(II) | RT, 12 h | N-Oxide derivative | 45–55% |
*Yields depend on solvent polarity and reaction time.
Acylation Reactions
The primary amine reacts with acyl chlorides or anhydrides to form stable amides, a key step in pharmaceutical intermediate synthesis.
| Acylating Agent | Solvent | Catalyst | Reaction Time | Product Type |
|---|---|---|---|---|
| Acetyl chloride | Dichloromethane | Pyridine | 2 h | N-Acetylated derivative |
| Benzoyl chloride | THF | DMAP | 4 h | Aromatic amide |
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by proton transfer.
Alkylation Reactions
The amine participates in nucleophilic substitution (SN₂) with alkyl halides, forming secondary or tertiary amines.
| Alkyl Halide | Base | Temperature | Product |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | 40°C | N-Methylated derivative |
| Ethyl bromoacetate | NaH | 0–5°C | Ethyl glycine conjugate |
Key Factor : Steric hindrance from the trifluoromethyl group slows reaction kinetics compared to non-fluorinated analogs .
Nucleophilic Substitution
The amine acts as a nucleophile in displacement reactions with electrophilic substrates like sulfonyl chlorides.
| Substrate | Solvent | Conditions | Product |
|---|---|---|---|
| Tosyl chloride | Acetonitrile | RT, 6 h | Sulfonamide derivative |
| Mesyl chloride | DMF | 50°C, 3 h | Mesylated amine |
Applications : These derivatives are precursors for Mitsunobu reactions or peptide coupling .
Reductive Amination
In the presence of carbonyl compounds, the amine undergoes reductive amination to form branched amines.
| Carbonyl Compound | Reducing Agent | Catalyst | Product |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | Acetic acid | N,N-Dimethyl derivative |
| Cyclohexanone | H₂ (gas) | Pd/C | Cyclohexyl-substituted amine |
Optimization : Excess reducing agent improves yields by minimizing side reactions .
Complexation with Metals
The lone pair on the nitrogen enables coordination with transition metals, forming chelates for catalytic applications.
| Metal Salt | Ligand Ratio | Application |
|---|---|---|
| Cu(II) chloride | 1:2 | Asymmetric catalysis |
| Pd(II) acetate | 1:1 | Cross-coupling reactions |
Stability : Fluorine atoms enhance metal-ligand binding through weak electrostatic interactions .
Structural and Electronic Influences
The trifluoromethyl group:
Scientific Research Applications
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group imparts lipophilicity, enhancing the compound’s ability to cross biological membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine Hydrochloride
- Molecular Formula : C₁₁H₁₅ClF₃N (HCl salt)
- Molecular Weight : 253.69 g/mol
- Key Differences :
- Applications : Likely used as a synthetic intermediate in drug discovery due to its trifluoromethyl and aromatic motifs.
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine
- Molecular Formula: C₁₀H₁₂F₃NO
- Molecular Weight : 225.21 g/mol
- Reduced steric hindrance compared to the trifluoromethylbutan-2-yl chain in the target compound .
- Applications: Potential use in agrochemicals or as a ligand in catalysis due to its electron-withdrawing substituents.
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine
- Molecular Formula : C₈H₇F₄N
- Molecular Weight : 193.14 g/mol
- Key Differences :
- Applications : Intermediate for chiral fluorinated pharmaceuticals, such as protease inhibitors.
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine
- Molecular Formula : C₉H₁₁F₃NS
- Molecular Weight : 230.25 g/mol
- Key Differences :
- Applications: Potential use in materials science or as a catalyst in cross-coupling reactions.
Comparative Data Table
Biological Activity
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and ability to penetrate biological membranes. The molecular formula is , with a molecular weight of approximately 233.33 g/mol. The trifluoro group contributes to the compound's unique chemical properties, making it suitable for various applications in pharmacology and biochemistry.
The biological activity of this compound primarily revolves around its interactions with specific enzymes and receptors. Research indicates that the compound may:
- Inhibit Enzyme Activity : The compound has shown potential in modulating enzyme functions, which can lead to altered metabolic pathways.
- Modulate Receptor Function : this compound may interact with various receptors, influencing signaling pathways crucial for cellular responses.
These interactions suggest that the compound could be explored for therapeutic applications in conditions where enzyme or receptor modulation is beneficial.
Enzyme Inhibition Studies
Several studies have investigated the enzyme inhibition properties of this compound. For instance:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| Cytochrome P450 | 15 | Moderate inhibition |
| Aldose Reductase | 8 | Significant inhibition |
| Dipeptidyl Peptidase | 12 | Moderate inhibition |
These findings indicate that the compound has varying degrees of inhibitory effects on different enzymes, suggesting potential utility in treating diseases related to these enzymes.
Case Studies
In a recent case study focused on the therapeutic potential of this compound:
- Objective : To evaluate its effects on cancer cell lines.
- Methodology : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
Results :
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 25 | 2.0 |
| HepG2 | 30 | 1.8 |
The results demonstrated that this compound exhibits selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store waste separately and dispose via certified hazardous waste services to minimize environmental impact .
- Rationale : Similar fluorinated amines require stringent safety measures due to potential toxicity and environmental hazards.
Q. How can the purity of this compound be verified during synthesis?
- Methodological Answer :
- Employ GC-MS with derivatization (e.g., ethyl chloroformate) to stabilize the amine group for accurate analysis .
- Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantification.
- Rationale : Derivatization avoids amine degradation during GC analysis, ensuring reliable purity assessment.
Q. What synthetic routes are feasible for preparing this trifluorinated amine?
- Methodological Answer :
- Reductive alkylation : React 1,1,1-trifluoro-4-phenylbutan-2-one with ethylamine in the presence of a reducing agent (e.g., NaBH₃CN) .
- Catalytic hydrogenation : Use Pd/C under H₂ to reduce intermediate imines or nitriles .
- Critical Note : Optimize reaction temperature (e.g., 35°C) to avoid side reactions from fluorinated intermediates.
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- Refine X-ray diffraction data using SHELXL to model disorder in the trifluoromethyl group .
- Validate against high-resolution data (d-spacing < 0.8 Å) and apply twin-law corrections if needed .
- Rationale : SHELXL’s robustness in handling small-molecule crystallography ensures accurate resolution of structural ambiguities.
Q. What advanced techniques characterize electronic effects of the trifluoromethyl group in this amine?
- Methodological Answer :
- NMR spectroscopy : Compare ¹⁹F NMR shifts to assess electron-withdrawing effects on adjacent carbons.
- DFT calculations : Use B3LYP/6-31G(d) to model charge distribution and correlate with experimental data .
- Critical Insight : The -CF₃ group induces significant σ-withdrawal, altering reactivity in nucleophilic substitutions.
How does this compound interact with biological targets? Design an experiment to evaluate its binding affinity.
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., enzyme) and measure real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) to assess binding specificity .
- Note : Fluorinated amines often exhibit enhanced membrane permeability, requiring controlled buffer conditions (pH 7.4, 0.01% Tween-20).
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to resolve this?
- Methodological Answer :
- Perform accelerated stability studies : Expose the compound to HCl (0.1 M) at 40°C and monitor degradation via LC-MS.
- Compare degradation products with reference standards (e.g., trifluoroacetic acid) .
- Key Consideration : Fluorinated amines may hydrolyze unpredictably due to steric protection by the -CF₃ group.
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
